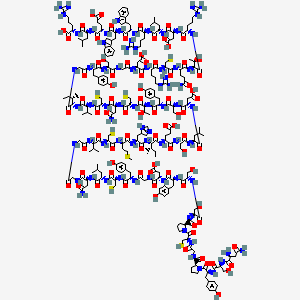
Cbz-L-Isoleucine dicyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for Cbz-L-Isoleucine dicyclohexylamine salt involves the protection of the carboxylic acid group of L-isoleucine followed by coupling with carbobenzoxy chloride (Cbz-Cl) to form Cbz-L-Isoleucine. The Cbz group is then deprotected using hydrogenation to obtain the final product in the form of its dicyclohexylamine salt.Molecular Structure Analysis
The molecular formula of this compound is C26H42N2O4 . The molecular weight is 446.632 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protection of L-isoleucine carboxylic acid group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine (TEA), coupling of the protected L-isoleucine with Cbz-Cl in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as TEA to form Cbz-L-Isoleucine, deprotection of the Cbz group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain Cbz-L-Isoleucine, and formation of the dicyclohexylamine salt of Cbz-L-Isoleucine by reacting Cbz-L-Isoleucine with dicyclohexylamine in a solvent such as dichloromethane (DCM).Physical And Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is solid . The melting point ranges from 159.0 to 163.0 °C .Scientific Research Applications
Synthesis and Chemical Applications :
- The Sharpless catalytic asymmetric aminohydroxylation has been applied to vinylfuran, producing beta-hydroxyfurfurylamine with significant enantioexcess. This process involved the conversion of Cbz-protected amino alcohol into D- and L-isomers of specific compounds, demonstrating the utility of Cbz in complex organic syntheses (Haukaas & O'Doherty, 2001).
Electrochemical Sensor Development :
- A study explored the use of a Cbz-modified glassy carbon electrode as a sensor for detecting cadmium ions in environmental water. This research demonstrated the potential of Cbz derivatives in developing sensitive and selective electrochemical sensors for environmental monitoring (Kokab et al., 2020).
Environmental Impact Assessment :
- The presence and persistence of carbamazepine (a compound related to Cbz) in wastewater and its effects on aquatic environments have been extensively studied. These studies highlight the environmental impact of such compounds and the need for effective wastewater treatment solutions (Bahlmann et al., 2014).
Asymmetric Synthesis in Biochemistry :
- L-alpha-(1-Cyclobutenyl)glycine, a compound related to Cbz, was synthesized enantioselectively. This research contributes to the understanding of translational competence in biochemistry, demonstrating the role of Cbz derivatives in the synthesis of biologically active compounds (Jayathilaka, Deb, & Standaert, 2004).
Pharmaceutical Analysis and Food Safety :
- Carbendazim (CBZ), a fungicide structurally related to Cbz, has been studied for its presence in food products. Methods for detecting CBZ in food products using sequential injection analysis optosensors have been developed, demonstrating the application of Cbz-related compounds in food safety and analysis (Llorent-Martínez et al., 2013).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of isoleucine, an essential amino acid.
Mode of Action
The synthesis pathway for Cbz-L-Isoleucine dicyclohexylamine salt involves the protection of the carboxylic acid group of L-isoleucine followed by coupling with carbobenzoxy chloride (Cbz-Cl) to form Cbz-L-Isoleucine. The Cbz group is then deprotected using hydrogenation to obtain the final product in the form of its dicyclohexylamine salt.
Biochemical Pathways
The compound is commonly used as a protecting group for the carboxyl group of amino acids during peptide synthesis. The dicyclohexylamine salt form of Cbz-L-isoleucine provides stability and facilitates the purification process.
Result of Action
Action Environment
The physical state of this compound at 20 degrees Celsius is solid. The melting point ranges from 159.0 to 163.0 °C. These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature.
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHUFMEYKIYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26699-00-3 |
Source


|
| Record name | N-[(benzyloxy)carbonyl]-L-isoleucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)







